molecular formula C10H11NO2 B1599589 (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate CAS No. 745784-08-1

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate

Cat. No. B1599589
M. Wt: 177.2 g/mol
InChI Key: YNWCQMWZIOMQOP-QMMMGPOBSA-N
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Description

The compound “(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate” is a derivative of phenethylamine, which is a basic structure found in a variety of compounds, including neurotransmitters in the human brain . It also seems to contain an isocyanate group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate” would likely consist of a phenyl ring with a methoxy group (O-CH3) attached, linked to an ethyl group (CH2-CH3), and ending with an isocyanate group (N=C=O) .


Chemical Reactions Analysis

Isocyanates, such as the one in this compound, are known to react with compounds containing alcohol (OH) or amine (NH2) groups to form urethanes or ureas, respectively .

Scientific Research Applications

Antimitotic Agents and Biological Activity

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate has been implicated in the synthesis of chiral isomers with significant biological activity. For example, its derivatives were involved in metabolism studies, leading to the synthesis of compounds with antimitotic properties. The S-isomer, in particular, showed higher potency in several biological systems compared to its R-isomer, highlighting the importance of stereochemistry in biological activity (C. Temple & G. Rener, 1992).

Renewable Materials Synthesis

Research has also explored the use of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate in the development of renewable materials. For instance, it has been used in the synthesis of cyanate ester resins and polycarbonate thermoplastics from vanillin. These materials exhibit promising properties, such as high thermal stability and potential applications in sustainable material science (B. Harvey et al., 2015).

Analytical Chemistry and Surfactant Analysis

In analytical chemistry, derivatives of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate have been utilized for the separation and analysis of nonionic surfactants. These methodologies are crucial for product control in commercial formulations, demonstrating the compound's versatility in analytical applications (K. Heinig, C. Vogt, & G. Werner, 1998).

Polymer Science

The compound has found applications in polymer science, where it contributes to the synthesis of optically active polymers. These polymers exhibit unique properties, such as helical structures and optical activity, which are valuable in materials science and engineering (Katsuhiro Maeda & Y. Okamoto, 1998).

Environmental Science

Lastly, in environmental science, (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate derivatives have been applied in trace analysis of ethoxylated nonionic surfactants in wastewater samples. This research is vital for monitoring and managing pollutants in sewage treatment processes, demonstrating the compound's role in environmental monitoring and protection (A. Kiewiet, J. Steen, & J. Parsons, 1995).

Safety And Hazards

Isocyanates are known to be hazardous. They can cause irritation to the skin and eyes, and inhalation can lead to respiratory problems . Therefore, handling of such compounds should be done with appropriate safety measures.

properties

IUPAC Name

1-[(1S)-1-isocyanatoethyl]-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCQMWZIOMQOP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426981
Record name AG-G-96615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate

CAS RN

745784-08-1
Record name AG-G-96615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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